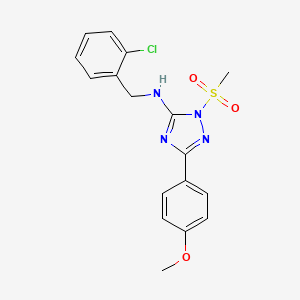![molecular formula C15H12N2O4 B4194729 3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4194729.png)
3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile
Descripción general
Descripción
3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile, also known as NBMI, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile works by chelating metal ions such as copper and iron, which are known to play a role in oxidative stress and inflammation. By binding to these metal ions, this compound can prevent them from catalyzing harmful reactions in the body, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and cancer cells. It has also been found to improve mitochondrial function and reduce cell death in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile is that it is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. However, one limitation is that it can also chelate essential metal ions, which could lead to unintended side effects.
Direcciones Futuras
There are several future directions for 3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile research. One area of interest is its potential use in treating neurodegenerative diseases, as it has been found to improve mitochondrial function and reduce cell death in neurons. Another area of interest is its use as an antioxidant and anti-inflammatory agent in cancer therapy. Additionally, further studies are needed to understand the potential side effects of this compound and its interactions with other drugs.
Aplicaciones Científicas De Investigación
3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
3-methoxy-2-[(3-nitrophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-14-7-3-5-12(9-16)15(14)21-10-11-4-2-6-13(8-11)17(18)19/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQZAVZEDNIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194648.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4194651.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B4194692.png)

![3-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194706.png)
![N-{4-[(3-ethoxypropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4194710.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-3-nitrobenzenesulfonamide](/img/structure/B4194717.png)
![2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4194724.png)


![2-nitro-N-(tetrahydro-2-furanylmethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4194752.png)
![3-[(5-bromo-2-thienyl)sulfonyl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4194757.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B4194763.png)